molecular formula C19H23BrN2O3 B2980506 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide CAS No. 1394663-05-8

2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide

货号 B2980506
CAS 编号: 1394663-05-8
分子量: 407.308
InChI 键: OMQWUCKHEKXPRC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide, also known as BDAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDAA belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in regulating various physiological processes in the brain.

科学研究应用

2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has been shown to enhance the activity of mGluR5, which is involved in regulating various physiological processes in the brain, including learning and memory, synaptic plasticity, and neuronal excitability. 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has been shown to improve cognitive function in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has also been shown to have potential applications in the treatment of drug addiction, anxiety, and depression.

作用机制

2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide increases the affinity of mGluR5 for glutamate, which leads to increased signaling through the receptor. This increased signaling leads to various physiological effects, including enhanced synaptic plasticity, improved cognitive function, and reduced anxiety and depression.
Biochemical and physiological effects:
2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has been shown to have various biochemical and physiological effects, including enhanced synaptic plasticity, improved cognitive function, and reduced anxiety and depression. 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has been shown to increase the activity of various signaling pathways in the brain, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in regulating synaptic plasticity and learning and memory. 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has also been shown to increase the release of various neurotransmitters, including dopamine and acetylcholine, which are involved in regulating various physiological processes in the brain.

实验室实验的优点和局限性

2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for mGluR5, which allows for precise modulation of the receptor activity. 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has also been shown to have good pharmacokinetic properties, including good brain penetration and long half-life, which allows for sustained modulation of the receptor activity. However, 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has some limitations for lab experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

未来方向

2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has several potential future directions for research, including further studies of its mechanism of action and physiological effects, optimization of its pharmacokinetic properties, and development of novel analogs with improved potency and selectivity for mGluR5. 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide also has potential applications in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, drug addiction, anxiety, and depression. Further studies are needed to explore the therapeutic potential of 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide in these disorders and to develop new treatment strategies based on its mechanism of action.

合成方法

2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide can be synthesized using a multi-step synthetic route, which involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-cyanocyclooctylamine to form the corresponding amide, which is further reacted with 7-bromo-2-hydroxy-3-methoxybenzaldehyde to form 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide. The synthesis of 2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide has been reported in several research articles, and the compound has been synthesized using different synthetic routes.

属性

IUPAC Name

2-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-N-(1-cyanocyclooctyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O3/c20-15-12-17-16(24-8-9-25-17)10-14(15)11-18(23)22-19(13-21)6-4-2-1-3-5-7-19/h10,12H,1-9,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQWUCKHEKXPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)(C#N)NC(=O)CC2=CC3=C(C=C2Br)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-cyanocyclooctyl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。